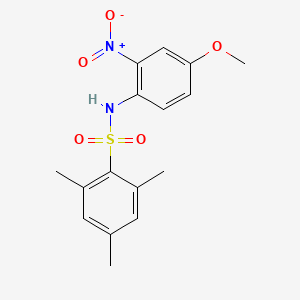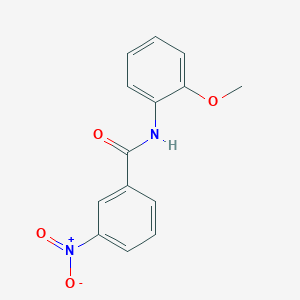
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has a wide range of biochemical and physiological effects, including the inhibition of enzymes and receptors in the body. This compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a valuable tool for researchers in various fields. N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, including the exploration of its potential as a therapeutic agent for various diseases. This compound has also been studied for its potential use in the development of new fluorescent probes for imaging. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide and its potential interactions with other compounds in the body.
In conclusion, N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. This compound has been extensively studied for its potential applications in scientific research, and there are several future directions for further exploration. With careful handling and storage, N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has the potential to be a valuable asset in the development of new therapies and diagnostic tools.
Métodos De Síntesis
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting compound can then be purified through recrystallization or chromatography. Other synthesis methods have also been explored, including the use of microwave irradiation and ultrasound-assisted synthesis.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and as a potential anti-cancer agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)24(21,22)17-14-6-5-13(23-4)9-15(14)18(19)20/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVUKWFTBAOSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)

![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
![1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5130399.png)
![1-methyl-1-[3-(1-piperidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B5130406.png)
![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130411.png)
![N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide](/img/structure/B5130417.png)
![1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5130423.png)

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)
